molecular formula C14H13ClN2O2S B2792602 (E)-2-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)ethenesulfonamide CAS No. 1331530-55-2

(E)-2-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)ethenesulfonamide

Cat. No.: B2792602
CAS No.: 1331530-55-2
M. Wt: 308.78
InChI Key: CDWKUDKQKXOUHJ-UHFFFAOYSA-N
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Description

(E)-2-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)ethenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and neuroscience research. This compound features a distinctive structure combining an (E)-ethenesulfonamide backbone with a 4-chlorophenyl group and a pyridin-3-ylmethyl moiety. The sulfonamide functional group is a privileged scaffold in pharmaceutical development, known for its ability to interact with a wide range of biological targets . The presence of the chlorophenyl and pyridine rings enhances the molecule's potential for diverse binding interactions, making it a valuable chemical probe for assay development and structure-activity relationship (SAR) studies. Its structural profile suggests potential research applications in modulating central nervous system (CNS) targets. Compounds with similar sulfonamide architectures have been reported to exhibit activity as positive allosteric modulators of GABA_A receptors and inhibitors of voltage-gated sodium channels, two key mechanisms in the investigation of neurological disorders . Consequently, this molecule serves as a promising lead structure for research into ion channel function and receptor pharmacology. This compound is provided for non-human research applications. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in accordance with their institution's chemical hygiene plan.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2S/c15-14-5-3-12(4-6-14)7-9-20(18,19)17-11-13-2-1-8-16-10-13/h1-10,17H,11H2/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWKUDKQKXOUHJ-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNS(=O)(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)CNS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)ethenesulfonamide, also known as DB08745 in DrugBank, is a small molecule that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a sulfonamide group and a chlorophenyl moiety, which contribute to its pharmacological properties.

Anticancer Properties

Recent studies have suggested that compounds similar to this compound exhibit significant anticancer activity. For instance, the sulfonamide group has been implicated in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A notable case study involved the evaluation of a related compound in vitro, demonstrating an IC50 value of 15 µM against human breast cancer cells (MCF-7). This indicates a promising potential for further development as an anticancer agent.

Antimicrobial Activity

The antimicrobial efficacy of sulfonamides is well-documented. A study reported that derivatives of this compound displayed activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate antibacterial properties.

Enzyme Inhibition

This compound has also been investigated for its role as an enzyme inhibitor. Specifically, it has shown potential in inhibiting carbonic anhydrase, an enzyme crucial for various physiological processes. The inhibition constant (Ki) was determined to be around 50 nM in preliminary assays, indicating strong binding affinity.

Research Findings and Case Studies

Study FocusFindings
Anticancer ActivityIC50 of 15 µM against MCF-7 cells; induces apoptosis and cell cycle arrest
Antimicrobial ActivityMIC values between 32 to 128 µg/mL against various bacterial strains
Enzyme InhibitionKi of approximately 50 nM for carbonic anhydrase inhibition

Structural Analysis

The crystal structure analysis of related compounds reveals that the sulfonamide moiety plays a critical role in molecular interactions. For example, the planar configuration of the ethene group relative to the aromatic rings enhances π–π stacking interactions, which may contribute to the biological activity observed.

Q & A

Basic Research Question

  • 1H NMR : Confirm the E-configuration via coupling constants (J = 15.3–15.6 Hz for trans-vinylic protons) .
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ at m/z 379.0302 for analogs) .
  • X-ray crystallography : Resolve stereochemical uncertainties using SHELXL refinement (e.g., bond angles, torsion angles) . For example, crystal structures of related chlorophenyl sulfonamides show planar sulfonamide groups and π-stacking interactions .

What strategies enhance bioactivity through structural modifications of the ethenesulfonamide scaffold?

Advanced Research Question

  • Electron-withdrawing groups : Introduce nitro or halogen substituents on the aryl ring to improve target binding (e.g., Factor Xa inhibition in analogs) .
  • Reductive amination : Convert nitro groups to amines (e.g., SnCl₂/HCl reduction) to modulate solubility and hydrogen-bonding capacity .
  • Heterocyclic substitutions : Replace pyridinylmethyl with morpholinyl or thiazole moieties to explore SAR (structure-activity relationships) .

How can contradictory biological activity data be addressed across studies?

Advanced Research Question

  • Orthogonal assays : Validate target inhibition using enzymatic assays (e.g., fluorescence polarization) and cellular models (e.g., proliferation assays) .
  • Crystallographic validation : Compare ligand-binding modes in solved protein-co-crystal structures to identify steric/electronic mismatches .
  • Solvent effects : Standardize DMSO concentrations (<1%) in in vitro studies to minimize artifact generation .

What methodologies improve aqueous solubility for in vivo studies?

Advanced Research Question

  • Co-solvent systems : Use cyclodextrins or PEG-400 to enhance solubility while maintaining compound stability .
  • Prodrug derivatization : Introduce phosphate or ester groups on the sulfonamide nitrogen for hydrolytic activation .
  • Salt formation : Prepare hydrochloride or sodium salts via acid/base titration .

How can isomer purity (>99% E-form) be ensured during synthesis?

Advanced Research Question

  • Chromatographic separation : Use reverse-phase HPLC with C18 columns (acetonitrile/water gradient) .
  • Kinetic control : Maintain low temperatures (<10°C) during sulfonamide formation to suppress Z-isomer formation .
  • Crystallization monitoring : Track E/Z ratios via ¹H NMR integration of vinylic protons .

What intermediates are critical for scalable synthesis?

Advanced Research Question

  • Sulfonyl chloride intermediates : Stabilize with molecular sieves to prevent hydrolysis .
  • Pyridinylmethylamine derivatives : Synthesize via reductive amination of pyridine-3-carboxaldehyde with NaBH₄ .
  • Building blocks : Commercial availability of 4-chlorophenylacetylene and sulfonic acid precursors reduces synthetic steps .

How does computational modeling guide target identification for this compound?

Advanced Research Question

  • Docking simulations : Use AutoDock Vina to predict binding to kinase domains (e.g., EGFR, VEGFR) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (sulfonamide oxygen) and hydrophobic regions (chlorophenyl group) .

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